![molecular formula C13H21N3O2S B5321903 4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5321903.png)
4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of this receptor has been shown to enhance synaptic plasticity, improve cognitive function, and reduce inflammation. This compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of neurological and psychiatric disorders. This compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate. Additionally, this compound has been shown to have analgesic effects and may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide is its selectivity for the α7 nAChR. This allows for more targeted and specific effects, reducing the potential for off-target effects and toxicity. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are many potential future directions for research on 4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to determine the optimal dose and treatment duration for these conditions. Additionally, this compound may have potential applications in the treatment of pain, addiction, and depression. Further studies are needed to determine the safety and efficacy of this compound in these contexts. Finally, this compound may have potential applications in the field of neuroprotection, where it may be useful in preventing or reducing neuronal damage in various neurological disorders.
Méthodes De Synthèse
The synthesis of 4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide involves the reaction of N-methylbenzenesulfonamide with 3-pyrrolidinylmethylamine hydrochloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the pure compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been studied for its potential use in the treatment of pain, addiction, and depression.
Propriétés
IUPAC Name |
4-[[3-(aminomethyl)pyrrolidin-1-yl]methyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-15-19(17,18)13-4-2-11(3-5-13)9-16-7-6-12(8-14)10-16/h2-5,12,15H,6-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZQISBQRQIZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CN2CCC(C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B5321820.png)
![N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5321825.png)
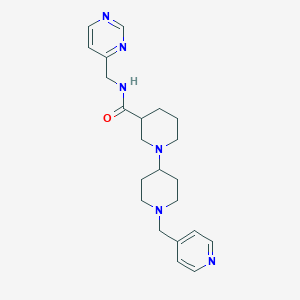
![5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5321841.png)
![2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5321848.png)
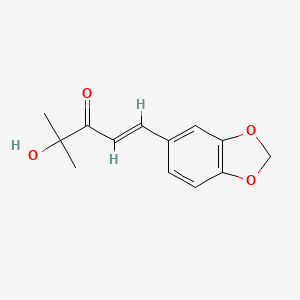
![6-{4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}pyridine-2-carbonitrile](/img/structure/B5321870.png)
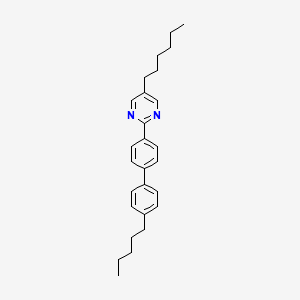
![3-{3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl]phenyl}-5-methyl-4H-1,2,4-triazole](/img/structure/B5321882.png)
![1-[(4-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321885.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5321900.png)
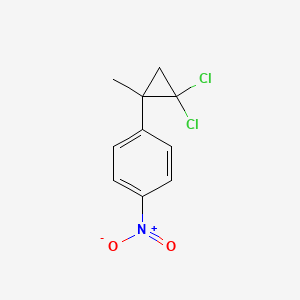
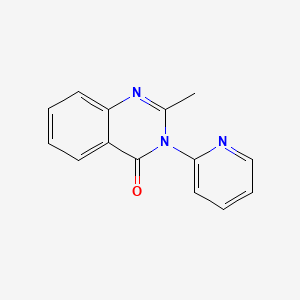
![N-benzyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5321920.png)